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Compound of Interest

Compound Name: 2-Fluoro-6-phenylpyridine

Cat. No.: B070266 Get Quote

A Technical Guide to 2-Fluoro-6-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and spectral properties of 2-
Fluoro-6-phenylpyridine, a valuable intermediate in organic synthesis. The information

presented is intended to support research and development activities by providing key data

and established experimental protocols.

Physical and Chemical Properties
2-Fluoro-6-phenylpyridine is a colorless oil at room temperature. While specific,

experimentally determined physical constants like boiling point and density are not readily

available in published literature, key identifiers and properties of the molecule and its close

analogs are summarized below. For reference, the parent compound, 2-phenylpyridine, has a

boiling point of 268-270 °C and a density of 1.086 g/mL at 25 °C.[1]
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Property Value Source

IUPAC Name 2-Fluoro-6-phenylpyridine [2]

CAS Number 180606-17-1 [2][3][4]

Molecular Formula C₁₁H₈FN [2]

Molecular Weight 173.19 g/mol [5]

Appearance Colorless Oil Organic Syntheses, Vol. 94, 46

Spectral Properties
Detailed spectral data for 2-Fluoro-6-phenylpyridine is crucial for reaction monitoring and

product characterization. The following table summarizes expected and reported spectral

characteristics.
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Technique Data

¹H NMR

Spectral data for the parent compound 2-

phenylpyridine in CDCl₃ shows peaks at δ 8.66,

7.98, 7.65, 7.44, 7.38, and 7.14 ppm.[6][7] For

2-Fluoro-6-phenylpyridine, shifts will be

influenced by the fluorine substituent.

¹³C NMR

For the related compound 2-fluoro-3-

phenylpyridine, ¹³C NMR chemical shifts have

been reported.[5] For 2-phenylpyridine, signals

appear at δ 157.4, 149.6, 139.4, 136.7, 128.9,

128.7, 126.9, 122.1, and 120.6 ppm.[6] The C-F

coupling is a key feature in the ¹³C NMR

spectrum of fluorinated pyridines.[8]

¹⁹F NMR

The ¹⁹F NMR chemical shift is highly sensitive to

the electronic environment.[9][10][11] For

aromatic fluorides (Ar-F), the chemical shift

range is typically +80 to +170 ppm relative to

CFCl₃.[12]

Mass Spec (MS)

The molecular ion peak (M+) for C₁₁H₈FN is

expected at m/z = 173. The fragmentation of

phenylpyridine isomers typically shows a strong

molecular ion peak.[13] For 2-phenylpyridine, a

notable fragment is observed at m/z 77,

corresponding to the phenyl cation.[13]

Fluorinated compounds can show fragments

corresponding to the loss of F (M-19) or HF (M-

20).[14]

IR Spectroscopy

Characteristic IR absorptions include C-H

stretching for aromatics (3100–3000 cm⁻¹), C=C

stretching for the aromatic rings (1600–1400

cm⁻¹), and a strong C-F stretching band.[15][16]

[17]
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Experimental Protocols
A. Synthesis of 2-Fluoro-6-phenylpyridine via C-H
Fluorination
This protocol is adapted from a procedure published in Organic Syntheses and describes the

direct C-H fluorination of 2-phenylpyridine using silver(II) fluoride (AgF₂).

Workflow Diagram: Synthesis and Purification
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Reaction Setup

Workup

Purification

Charge flask with:
- Anhydrous MeCN (560 mL)

- 2-Phenylpyridine (6.98 g, 45.0 mmol)

Add Silver(II) Fluoride (AgF₂) 
(19.7 g, 135 mmol) in one portion

Stir at 22-23 °C for 90 minutes
 under Nitrogen atmosphere

Filter reaction mixture
 over Celite

Reaction Complete

Concentrate filtrate via
 rotary evaporation

Add MTBE (100 mL) and
 1M HCl (50 mL)

Separate layers, wash organic
 layer with sat. aq. NaCl

Dry organic layer over
 anhydrous MgSO₄

Isolate Organic Phase

Filter and concentrate
 to yield crude oil (~7 g)

Purify by flash chromatography
 on silica gel

Obtain 2-Fluoro-6-phenylpyridine
 as a colorless oil (79-81% yield)

Click to download full resolution via product page

Synthesis and purification workflow for 2-Fluoro-6-phenylpyridine.

Materials:
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2-Phenylpyridine (dried over 3 Å molecular sieves)

Silver(II) fluoride (AgF₂)

Anhydrous acetonitrile (MeCN)

Methyl tert-butyl ether (MTBE)

1M Hydrochloric acid (HCl)

Saturated aqueous sodium chloride (NaCl)

Anhydrous magnesium sulfate (MgSO₄)

Celite

Silica gel for chromatography

Procedure:

To an oven-dried 1-L round-bottomed flask equipped with a magnetic stir bar, add anhydrous

acetonitrile (560 mL) and 2-phenylpyridine (6.98 g, 45.0 mmol).

Fit the flask with a rubber septum and nitrogen inlet, and place it in an ambient temperature

water bath (22-23 °C).

In one portion, add silver(II) fluoride (19.7 g, 135 mmol) to the stirring solution. The reaction

is sensitive to moisture.

Stir the reaction mixture for 90 minutes. The reaction progress can be monitored by TLC.

Upon completion, filter the mixture, which contains insoluble silver salts, over a pad of Celite

wetted with MeCN. Rinse the filter cake with additional MeCN (100 mL).

Concentrate the light-yellow filtrate on a rotary evaporator to near dryness, yielding a

yellow/brown residue.
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Transfer the residue to a separatory funnel using MTBE (100 mL) and wash with 1M HCl (50

mL).

Separate the layers and wash the organic layer with saturated aqueous NaCl (50 mL).

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to afford an amber-colored oil.

Purify the crude material by flash chromatography on silica gel to yield 2-Fluoro-6-
phenylpyridine as a colorless oil (typical yield: 79-81%).

B. Spectroscopic Characterization Protocols
The following are general methodologies for acquiring the spectral data necessary for the

structural confirmation of 2-Fluoro-6-phenylpyridine.

Logical Flow for Spectroscopic Analysis

NMR Spectroscopy Mass Spectrometry IR Spectroscopy

Purified Sample of
2-Fluoro-6-phenylpyridine

Dissolve sample in
 deuterated solvent (e.g., CDCl₃)

Introduce sample into
 mass spectrometer (e.g., via GC-MS or direct infusion)

Prepare sample (e.g., neat liquid
 on ATR crystal or as a thin film)

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra

Process data: reference shifts,
 integrate peaks, determine coupling constants

Structural Confirmation

Ionize sample (e.g., Electron Ionization)

Analyze m/z of molecular ion
 and fragmentation patterns

Acquire FT-IR spectrum

Identify characteristic vibrational frequencies
 (C-H, C=C, C-F)

Click to download full resolution via product page

Workflow for the structural confirmation of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified oil in ~0.6 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

¹H NMR: Acquire the proton NMR spectrum. Chemical shifts are reported in ppm relative to

tetramethylsilane (TMS) as an internal standard.

¹³C NMR: Acquire the carbon-13 spectrum. Note the presence of carbon-fluorine coupling

constants (J-coupling), which are diagnostic for fluorinated compounds.

¹⁹F NMR: Acquire the fluorine-19 spectrum. Chemical shifts are typically referenced to an

external standard like CFCl₃.

2. Mass Spectrometry (MS)

Instrumentation: Use a mass spectrometer, often coupled with a gas chromatograph (GC-

MS) for sample introduction and separation.

Ionization: Employ Electron Ionization (EI) at 70 eV to generate the molecular ion and

characteristic fragments.

Analysis: Identify the molecular ion peak (M+) to confirm the molecular weight. Analyze the

fragmentation pattern to support the proposed structure.

3. Infrared (IR) Spectroscopy

Sample Preparation: As the product is an oil, a spectrum can be easily obtained by placing a

small drop of the neat liquid onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR

spectrometer.

Data Acquisition: Scan the mid-IR range (typically 4000-400 cm⁻¹).

Analysis: Identify key absorption bands corresponding to the functional groups present in the

molecule, such as aromatic C-H and C=C stretches and the C-F bond vibration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b070266?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

